molecular formula C11H17NO B13040667 (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL

(S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL

Cat. No.: B13040667
M. Wt: 179.26 g/mol
InChI Key: UHMYHZGCCWORAV-LLVKDONJSA-N
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Description

(S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmacology. The compound features a phenyl ring substituted with two methyl groups and an ethan-1-ol backbone with a methylamino group, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethylphenylacetic acid and methylamine.

    Formation of Intermediate: The acid is converted to its corresponding acid chloride using thionyl chloride.

    Amidation: The acid chloride reacts with methylamine to form the corresponding amide.

    Reduction: The amide is reduced using a reducing agent such as lithium aluminum hydride to yield the desired product.

Industrial Production Methods

In an industrial setting, the synthesis may involve:

    Catalytic Hydrogenation: Using a catalyst such as palladium on carbon to facilitate the reduction step.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide.

    Reduction: The compound can be further reduced to an amine using reducing agents such as sodium borohydride.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 2-(2,5-Dimethylphenyl)-2-(methylamino)ethanone.

    Reduction: 2-(2,5-Dimethylphenyl)-2-(methylamino)ethane.

    Substitution: Various substituted derivatives depending on the alkyl halide used.

Scientific Research Applications

    Medicinal Chemistry: As a chiral building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

    Pharmacology: Investigated for its potential biological activity and therapeutic effects.

Mechanism of Action

The mechanism of action of (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors in the body, influencing biochemical pathways.

    Pathways Involved: The compound could modulate neurotransmitter systems or enzyme activity, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL: The enantiomer of the compound with potentially different biological activity.

    2-(2,5-Dimethylphenyl)-2-aminoethanol: A structurally similar compound with an amino group instead of a methylamino group.

Uniqueness

(S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL is unique due to its specific chiral configuration and the presence of both a hydroxyl and a methylamino group, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(2S)-2-(2,5-dimethylphenyl)-2-(methylamino)ethanol

InChI

InChI=1S/C11H17NO/c1-8-4-5-9(2)10(6-8)11(7-13)12-3/h4-6,11-13H,7H2,1-3H3/t11-/m1/s1

InChI Key

UHMYHZGCCWORAV-LLVKDONJSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)[C@@H](CO)NC

Canonical SMILES

CC1=CC(=C(C=C1)C)C(CO)NC

Origin of Product

United States

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